5-(Trifluoromethyl)indolin-2-one
Overview
Description
5-(Trifluoromethyl)indolin-2-one derivatives are a class of compounds that have gained attention due to their potential biological activities. These compounds are characterized by the presence of a trifluoromethyl group at the third position of the indolin-2-one skeleton, which is a structural motif found in many bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of pharmaceuticals, making these derivatives interesting targets for drug development .
Synthesis Analysis
The synthesis of trifluoromethylated indoles, including 5-(trifluoromethyl)indolin-2-one derivatives, involves several strategies. One approach is the comprehensive synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from 5- and 6-trifluoroacetylindoles, which can be used as photoaffinity labels in biological functional analysis . Another method involves disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, leading to the formation of indoline derivatives . Additionally, solid-phase synthesis techniques have been employed to create 2,3,5-trisubstituted indoles, which can be further modified to introduce a trifluoromethyl group at the relevant position .
Molecular Structure Analysis
The molecular structure of 5-(trifluoromethyl)indolin-2-one derivatives is characterized by the indolin-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The trifluoromethyl group at the C-3 position is a key structural feature that influences the electronic properties of the molecule and can affect its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 5-(trifluoromethyl)indolin-2-one derivatives is influenced by the presence of the trifluoromethyl group, which can participate in various chemical reactions. For instance, the synthesis of these compounds often involves nucleophilic cyclizations, where the trifluoromethyl group can stabilize the transition state and facilitate the formation of the indole ring . The indole core itself can undergo further functionalization through reactions such as palladium-mediated coupling, acylation, and halogenation to introduce additional substituents at various positions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(trifluoromethyl)indolin-2-one derivatives are significantly influenced by the trifluoromethyl group. This group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes. The electronegativity of the fluorine atoms also affects the acidity and basicity of adjacent functional groups, potentially altering the compound's pharmacokinetic and pharmacodynamic profiles. The solid-phase synthesis approach allows for the rapid generation of a diverse array of indole derivatives, enabling the exploration of structure-activity relationships and optimization of desired properties .
Relevant Case Studies
Case studies involving 5-(trifluoromethyl)indolin-2-one derivatives have demonstrated their potential in various biological applications. For example, a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins were synthesized and evaluated for their in vitro cytotoxic and antibacterial activities. Some of these derivatives showed promising activity against cancer cell lines and bacterial strains, such as S. aureus. In silico molecular docking studies were also conducted to identify lead molecules for further development . These case studies highlight the therapeutic potential of 5-(trifluoromethyl)indolin-2-one derivatives and underscore the importance of their continued investigation.
Scientific Research Applications
Anticancer and Antimicrobial Activities
5-(Trifluoromethyl)indolin-2-one derivatives exhibit significant potential in anticancer and antimicrobial activities. For instance, a study by Bikshapathi et al. (2017) synthesized a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins, demonstrating in vitro cytotoxic activity against cancer and specific antibacterial activity against S. aureus (Bikshapathi et al., 2017).
Development as Antitumor Agents
The indolin-2-one framework is often considered a privileged heterocycle in medicinal chemistry, particularly in the treatment of cancer. A review by Chaudhari et al. (2021) discusses the development of indolin-2-one as an antitumor agent, highlighting recent progress in its synthetic development and application in cancer chemotherapy (Chaudhari et al., 2021).
Efficient Synthesis Methods
The efficient synthesis of indolin-2-one derivatives is crucial for their application in pharmaceuticals. Brahmachari and Banerjee (2014) developed a highly efficient synthesis method for pharmaceutically interesting functionalized indolin-2-ones, utilizing an eco-friendly and cost-effective approach (Brahmachari & Banerjee, 2014).
Synthesis of Novel Antitumor Agents
Haiyong et al. (2014) reported on the design, synthesis, and biological evaluation of novel indoline-3-one derivatives, including 2-(4-(trifluoromethyl)benzylidene)indolin-3-one, which showed promising antitumor activity (Haiyong et al., 2014).
Novel Synthesis Techniques
New methods for the synthesis of indolin-2-ones are continuously being explored. Dong et al. (2015) presented a method for the synthesis of indolin-2-ones using visible light-induced radical cyclization, offering a mild reaction condition alternative (Dong et al., 2015).
Applications in Receptor Research
Research by Bentley et al. (2004) explored indoline derivatives as 5-HT(2C) receptor agonists, potentially useful for the treatment of obesity. This study highlights the application of indolin-2-one derivatives in receptor-related research (Bentley et al., 2004).
Future Directions
Indole derivatives, which include compounds like 5-(Trifluoromethyl)indolin-2-one, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities .
properties
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANTVMNWZIWPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395698 | |
Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)indolin-2-one | |
CAS RN |
71293-62-4 | |
Record name | 5-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethyl)oxindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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